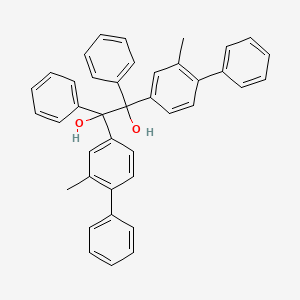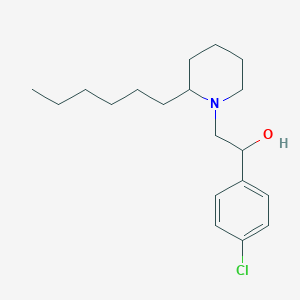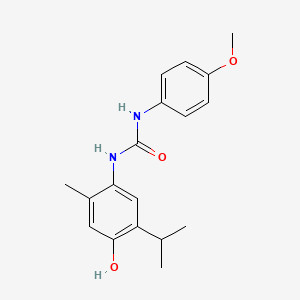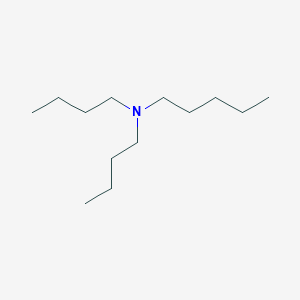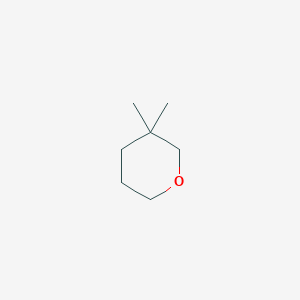
2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- is a chemical compound that belongs to the class of naphthalenedisulfonic acids. It is characterized by the presence of two sulfonic acid groups, two hydroxyl groups, and two chlorine atoms attached to a naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- typically involves the sulfonation of naphthalene derivatives followed by chlorination and hydroxylation. The process can be summarized as follows:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions.
Chlorination: The sulfonated naphthalene is then chlorinated using chlorine gas or a chlorinating agent to introduce chlorine atoms at the 3 and 6 positions.
Hydroxylation: Finally, the chlorinated compound undergoes hydroxylation using a suitable hydroxylating agent to introduce hydroxyl groups at the 4 and 5 positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the sulfonic acid groups to sulfonates.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dechlorinated or desulfonated products.
Substitution: Substituted naphthalene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, including surfactants and catalysts.
Mecanismo De Acción
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- involves its interaction with molecular targets and pathways. The hydroxyl and sulfonic acid groups enable the compound to form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the stability and function of proteins and nucleic acids.
Comparación Con Compuestos Similares
- 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-
- 2,7-Naphthalenedisulfonic acid, 3,6-dichloro-
- 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-
Comparison:
- 2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
- 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy- lacks chlorine atoms, making it less reactive in certain substitution reactions.
- 2,7-Naphthalenedisulfonic acid, 3,6-dichloro- lacks hydroxyl groups, reducing its ability to form hydrogen bonds and interact with biomolecules.
- 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy- lacks chlorine atoms, affecting its overall chemical reactivity and potential applications.
Propiedades
Número CAS |
6155-33-5 |
|---|---|
Fórmula molecular |
C10H6Cl2O8S2 |
Peso molecular |
389.2 g/mol |
Nombre IUPAC |
3,6-dichloro-4,5-dihydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H6Cl2O8S2/c11-7-4(21(15,16)17)1-3-2-5(22(18,19)20)8(12)10(14)6(3)9(7)13/h1-2,13-14H,(H,15,16,17)(H,18,19,20) |
Clave InChI |
MUVMOZAAOKBDPR-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)Cl)O)O)Cl)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



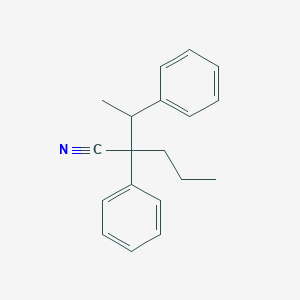
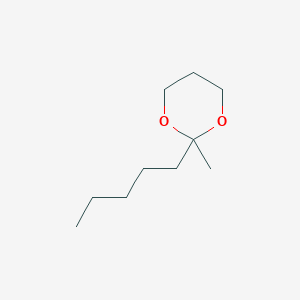

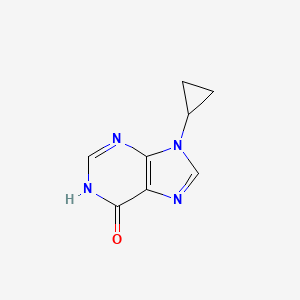
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)
![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)
